molecular formula C9H10N2O B1527281 2-(2-Aminophenoxy)propanenitrile CAS No. 1249409-60-6

2-(2-Aminophenoxy)propanenitrile

Cat. No.: B1527281
CAS No.: 1249409-60-6
M. Wt: 162.19 g/mol
InChI Key: LHBLGQAYNDKKOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Aminophenoxy)propanenitrile is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-(2-Aminophenoxy)propanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with calcium chelators such as 1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid acetoxymethyl ester (BAPTA-AM), which is known to protect neurons in experimental focal cerebral ischemia . The nature of these interactions often involves the chelation of calcium ions, which can influence various cellular processes.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce oxidative stress and cytotoxicity induced by cadmium ions (Cd2+) in cells . This reduction in oxidative stress is achieved through the scavenging of reactive oxygen species (ROS) and inhibition of oxidative stress-mediated signal transduction.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. For instance, the compound’s interaction with calcium chelators like BAPTA-AM suggests that it may act by attenuating synaptic transmission and reducing subplasma membrane calcium excess . This mechanism is crucial for its neuroprotective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that calcium chelators like BAPTA-AM, which are similar in function to this compound, can provide persistent neuroprotection over a 24-hour period . This suggests that this compound may also exhibit long-term effects on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It is essential to determine the threshold effects and any toxic or adverse effects at high doses. For example, studies on similar compounds have shown that appropriate dosages can significantly reduce infarction volumes in animal models of cerebral ischemia . High doses may lead to toxicity and adverse effects, highlighting the importance of dosage optimization.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s involvement in metabolic pathways can affect metabolic flux and metabolite levels. For instance, nitriles like this compound can undergo hydrolysis to form carboxylic acids, which are further metabolized in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Understanding its localization and accumulation within different tissues can provide insights into its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its activity and effectiveness in biochemical reactions .

Properties

IUPAC Name

2-(2-aminophenoxy)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7(6-10)12-9-5-3-2-4-8(9)11/h2-5,7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBLGQAYNDKKOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)OC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Aminophenoxy)propanenitrile
Reactant of Route 2
Reactant of Route 2
2-(2-Aminophenoxy)propanenitrile
Reactant of Route 3
Reactant of Route 3
2-(2-Aminophenoxy)propanenitrile
Reactant of Route 4
Reactant of Route 4
2-(2-Aminophenoxy)propanenitrile
Reactant of Route 5
Reactant of Route 5
2-(2-Aminophenoxy)propanenitrile
Reactant of Route 6
2-(2-Aminophenoxy)propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.